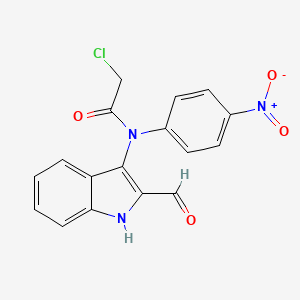
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, making it a versatile ligand in catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phosphine Group: The phosphine group is introduced via a substitution reaction, where a chlorophosphine reacts with the oxazoline derivative.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted phosphine-oxazoline ligands.
Applications De Recherche Scientifique
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in enzyme mimetics and as a chiral selector in chromatography.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through coordination with transition metals. The phosphine and oxazoline moieties bind to the metal center, creating a chiral environment that facilitates asymmetric catalysis. This coordination alters the electronic and steric properties of the metal, enhancing its reactivity and selectivity in various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Diphenylphosphanyl)-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral phosphine ligand used in asymmetric catalysis.
(S)-2-(Diphenylphosphanyl)-1,1’-binaphthyl (BINAP): Similar to BINAP but without the methoxy group.
(S)-2-(Diphenylphosphanyl)-2’-hydroxy-1,1’-binaphthyl (BINOL): A chiral ligand with a hydroxy group.
Uniqueness
(S)-2-(4-Chloro-2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole is unique due to the presence of both phosphine and oxazoline moieties, which provide a versatile coordination environment. The chloro substituent further enhances its reactivity and selectivity in catalytic processes, making it a valuable ligand in asymmetric synthesis.
Propriétés
Formule moléculaire |
C24H23ClNOP |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
[5-chloro-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)22-16-27-24(26-22)21-14-13-18(25)15-23(21)28(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,17,22H,16H2,1-2H3/t22-/m1/s1 |
Clé InChI |
PMIXSYQJCFYEQR-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)C1COC(=N1)C2=C(C=C(C=C2)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















